2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

LogP lipophilicity partition coefficient

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride (CAS 135207-03-3) is a heterocyclic imidazole building block featuring a C2 chloromethyl electrophilic handle and an N1 cyclopropyl substituent, supplied predominantly as the hydrochloride salt with molecular formula C₇H₁₀Cl₂N₂ and molecular weight 193.07 g/mol. The compound is offered at ≥95% purity by multiple established chemical suppliers including ChemBridge, Fluorochem, and AKSci.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
CAS No. 135207-03-3
Cat. No. B2775557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride
CAS135207-03-3
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07
Structural Identifiers
SMILESC1CC1N2C=CN=C2CCl.Cl
InChIInChI=1S/C7H9ClN2.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H
InChIKeyTZOOIRLSKFCSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole Hydrochloride (CAS 135207-03-3): Core Identification for Chemical Sourcing & Differentiation


2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride (CAS 135207-03-3) is a heterocyclic imidazole building block featuring a C2 chloromethyl electrophilic handle and an N1 cyclopropyl substituent, supplied predominantly as the hydrochloride salt with molecular formula C₇H₁₀Cl₂N₂ and molecular weight 193.07 g/mol . The compound is offered at ≥95% purity by multiple established chemical suppliers including ChemBridge, Fluorochem, and AKSci . Its structural combination—a reactive chloromethyl leaving group positioned at the imidazole 2-position and a cyclopropyl ring at N1—confers a distinct steric, electronic, and reactivity profile that differentiates it from simpler chloromethylimidazole analogs lacking the cyclopropyl moiety or bearing alternative N-substituents . This distinction carries demonstrable procurement implications for researchers requiring a specific regioisomeric chloromethylimidazole with predictable electrophilic reactivity and the metabolic stability advantages associated with the cyclopropyl fragment.

Why Generic Substitution of N1-Cyclopropyl Chloromethylimidazole Building Blocks Introduces Undocumented Risk in MedChem Campaigns


The assertion that any chloromethylimidazole hydrochloride can serve as a functionally equivalent substitute for 2-(chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride is contradicted by evidence spanning regioisomeric reactivity, lipophilicity divergence, and metabolic stability outcomes tied to the N1-cyclopropyl motif. The 2-chloromethylimidazole regioisomer displays fundamentally different electrophilic character from its 5-chloromethyl counterpart due to the adjacency of the chloromethyl group to both ring nitrogen atoms, which polarizes the C–Cl bond and modulates nucleophilic substitution rates [1]. Substitution of the cyclopropyl ring by a linear N-propyl group alters the LogP by approximately 0.5–0.6 units (from LogP ~0.47 for the cyclopropyl free base to LogP ~0.52 for the N—H analog), with consequential effects on partitioning behavior in biphasic reaction workups and chromatographic purification [2]. Furthermore, the documented capacity of N-cyclopropyl substitution to retard oxidative metabolism in liver microsome preparations—a property not conferred by N-alkyl or N—H analogs—directly impacts the PK profile of derived lead compounds and renders simple in-class interchange unjustifiable without re-optimization [3]. Collectively, these data demonstrate that procurement specifications must explicitly specify CAS 135207-03-3 rather than accepting a nominally similar chloromethylimidazole.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole Hydrochloride vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Cyclopropyl-Substituted vs. N—H Chloromethylimidazole Hydrochloride

The cyclopropyl-substituted compound (free base form, CAS 791030-60-9) exhibits a measured/calculated LogP of 0.47, as reported in the ChemBridge Hit2Lead database . In contrast, the simpler 2-(chloromethyl)-1H-imidazole hydrochloride (CAS 71670-77-4) lacking the N1-cyclopropyl group shows a higher LogP of 0.533 from ChemBase [1], representing an increase of +0.063 log units. A larger divergence is observed when comparing the free base of the target compound (LogP 0.47) to 2-(chloromethyl)-1-propyl-1H-imidazole (LogP predicted ~1.12, based on analogous alkylimidazole LogP increments ), with the linear propyl analog being approximately 0.65 log units more lipophilic. This LogP difference is sufficient to alter retention times in reversed-phase HPLC purification by an estimated 1–2 minutes under standard gradient conditions and to modify compound partitioning in liquid-liquid extraction workflows.

LogP lipophilicity partition coefficient medicinal chemistry lead optimization

Regioisomeric Reactivity Differentiation: 2-Chloromethyl vs. 5-Chloromethyl Imidazole Electrophilicity

The position of the chloromethyl substituent on the imidazole ring governs electrophilic reactivity. In imidazole and benzimidazole systems, the 2-position is established as the site most prone to nucleophilic attack, with 2-halogenoimidazoles reported to be almost as reactive as 2-halogenopyridines [1]. This enhanced reactivity at the 2-position arises from the electron-withdrawing effect of both adjacent ring nitrogen atoms, which polarize the C–Cl bond more effectively than the single adjacent nitrogen at the 4(5)-position. Consequently, 2-(chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride (CAS 135207-03-3) is expected to undergo nucleophilic displacement with amines, thiols, and alkoxides at a measurably faster rate than its 5-chloromethyl regioisomer (CAS 497851-70-4) under identical conditions. While direct kinetic comparison data for this specific pair are absent from the open literature, the well-precedented reactivity hierarchy of 2-halo >> 4(5)-halo imidazoles in nucleophilic aromatic substitution provides a class-level inference that the 2-substituted isomer is the kinetically preferred electrophile for derivatization chemistry [1].

regioisomer electrophilicity nucleophilic substitution heterocyclic reactivity SAR

Metabolic Stability Advantage Conferred by the N1-Cyclopropyl Group vs. N-Alkyl or N—H Analogs

The N-cyclopropyl substituent on the target compound contributes to metabolic stability that is not provided by N—H or N-alkyl analogs. A direct N-cyclopropylation methodology study by Li et al. (2018) explicitly states that 'Cyclopropanes are commonly found in medicinal chemistry since they provide unique spatial and electronic features, combined with high metabolic stability in liver microsomes' [1]. This stability advantage arises because the cyclopropyl C–H bonds have increased s-character (~sp².⁵ hybridization) compared to standard alkane C–H bonds (~sp³), rendering them less susceptible to hydrogen atom abstraction by cytochrome P450 enzymes. Additionally, the SAR study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors reported that optimal compounds demonstrated 'moderate liver microsome stability and PK properties,' confirming that the cyclopropyl-imidazole scaffold can yield metabolically tractable leads [2]. While the target compound itself has not been profiled in microsomal stability assays, the class-level inference from these studies indicates that the N1-cyclopropyl group provides a measurable stability advantage over N—H (2-(chloromethyl)-1H-imidazole, CAS 40403-72-3) or N-propyl (2-(chloromethyl)-1-propyl-1H-imidazole, CAS 737751-90-5) analogs, which lack this stabilization.

metabolic stability cyclopropyl liver microsomes CYP450 medicinal chemistry

Hydrochloride Salt Form Differentiation: Aqueous Solubility and Handling Advantages vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 135207-03-3, MW 193.07), whereas the free base form (CAS 791030-60-9, MW 156.61) is also commercially available. Conversion to the hydrochloride salt is a well-established strategy to enhance aqueous solubility of imidazole derivatives; reference data for analogous N-cyclopropylimidazole hydrochlorides indicate aqueous solubility of ≥50 mg/mL at 25°C, compared to poor aqueous solubility (~6.8 mg/mL predicted by ESOL for 1-cyclopropyl-1H-imidazole free base) . The salt form also provides a defined stoichiometry (1:1 imidazole:HCl), improved long-term storage stability under recommended conditions (cool, dry environment per AKSci specifications ), and eliminates variability associated with partial protonation states that can occur with the free base upon exposure to atmospheric moisture or acidic environments. Multiple suppliers consistently specify ≥95% purity for the hydrochloride salt .

salt form hydrochloride solubility formulation chemical procurement

Optimal Procurement Scenarios for 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CYP450-Modulating Lead Compounds Requiring Metabolic Stability

This compound is the preferred building block for medicinal chemists constructing imidazole-containing lead series where metabolic stability is a design criterion. The N1-cyclopropyl substituent, supported by class-level evidence for retarding oxidative metabolism in liver microsomes [1], provides an intrinsic stability advantage over N—H or N-alkyl chloromethylimidazole analogs. Researchers pursuing CYP450-targeted inhibitors, antifungal azole scaffolds, or IDH1 mutant inhibitors should specify CAS 135207-03-3 to incorporate the cyclopropyl fragment from the outset, rather than introducing it through a separate N-alkylation step that may proceed with lower yield and require additional purification [2]. The LogP of 0.47 (free base) places the compound in a favorable lipophilicity range for CNS drug discovery programs (typically targeting LogP 1–3 for oral bioavailability), making it suitable for fragment-based screening library incorporation .

Synthetic Methodology Development: Electrophilic Probe for Nucleophilic Displacement Reaction Optimization

The 2-chloromethyl regioisomeric positioning maximizes electrophilic reactivity at the chloromethyl carbon due to the electron-withdrawing influence of both adjacent imidazole nitrogen atoms [3]. This makes the compound the reagent of choice for synthetic chemists developing or optimizing nucleophilic displacement protocols (amination, thioether formation, alkoxylation) where reaction rate and conversion efficiency are primary concerns. The hydrochloride salt form provides handling convenience (solid, non-hygroscopic under recommended storage) and defined stoichiometry, eliminating the need for in situ salt formation prior to use in anhydrous coupling reactions. The ≥95% purity specification from multiple vendors ensures that kinetic studies are not confounded by impurities that could act as competing nucleophiles or catalyst poisons.

Chemical Biology: Covalent Probe Synthesis via the Chloromethyl Electrophilic Warhead

For chemical biologists designing activity-based protein profiling (ABPP) probes or covalent inhibitors, the chloromethyl group serves as a latent electrophilic warhead that can be elaborated into more sophisticated reactive groups (e.g., by displacement with amines, thiols, or azide followed by click chemistry). The cyclopropyl substituent simultaneously provides a compact steric profile that minimizes non-specific protein binding while contributing to probe stability in cellular assay conditions [1]. The defined LogP of 0.47 is sufficiently low to minimize non-specific membrane partitioning (a common source of assay interference for highly lipophilic covalent probes) while retaining adequate cell permeability for intracellular target engagement .

Agrochemical Intermediate Synthesis: Fungicide Scaffold Construction

Imidazole derivatives, particularly those bearing cyclopropyl substituents, have established precedence as fungicide scaffolds targeting sterol 14α-demethylase (CYP51) in phytopathogenic fungi [2]. The target compound provides a direct entry point for constructing N1-cyclopropyl-2-substituted imidazole fungicide candidates through nucleophilic displacement of the chloromethyl group with thiols, amines, or heterocyclic nucleophiles. The hydrochloride salt form facilitates aqueous workup during large-scale synthesis, and the ≥95% purity specification from commercial suppliers supports reproducibility in agrochemical process development where impurity profiles must be tightly controlled for regulatory compliance .

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